![molecular formula C50H52Cl3NO16 B12417577 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is labeled with deuterium (d5), which makes it useful in pharmacokinetic studies and metabolic research. The molecular formula of this compound is C50H47D5Cl3NO16 .
Méthodes De Préparation
The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves multiple steps, starting from paclitaxelThe reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the removal of the trichloroethyl group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is primarily used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Research: It helps in understanding the metabolic pathways and identifying metabolites of paclitaxel.
Cancer Research: As a derivative of paclitaxel, it is used to study the mechanisms of action and resistance in cancer cells
Mécanisme D'action
The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is similar to that of paclitaxel. It binds to tubulin, stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The trichloroethyl group and deuterium labeling do not significantly alter this mechanism but provide additional benefits for research purposes .
Comparaison Avec Des Composés Similaires
Similar compounds include other paclitaxel derivatives such as:
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.
Paclitaxel-d5: A deuterium-labeled version of paclitaxel without the trichloroethyl group.
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III: A precursor in the synthesis of paclitaxel derivatives.
The uniqueness of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 lies in its combination of the trichloroethyl group and deuterium labeling, making it particularly useful for detailed pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C50H52Cl3NO16 |
|---|---|
Poids moléculaire |
1034.3 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D |
Clé InChI |
ARZHVJDHKCYODM-FSBWUFEJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



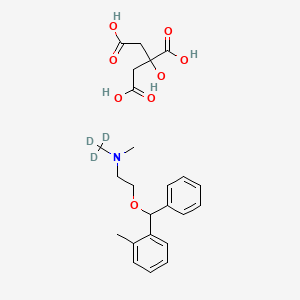
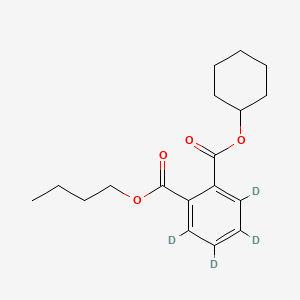
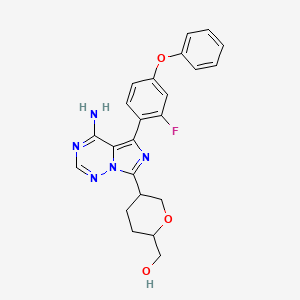
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
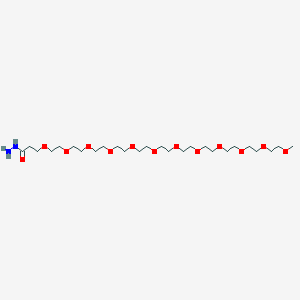


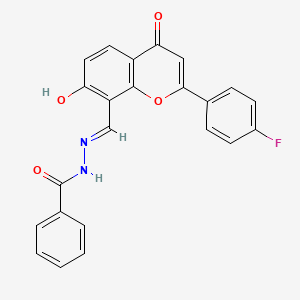

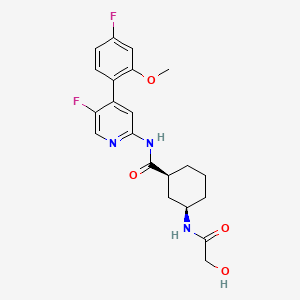
![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
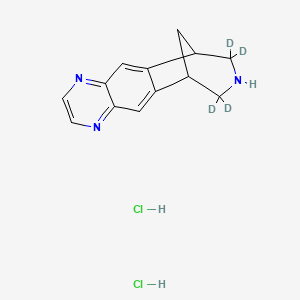
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
